molecular formula C18H20N2O B2702023 2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one CAS No. 341955-59-7

2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one

Cat. No. B2702023
CAS RN: 341955-59-7
M. Wt: 280.371
InChI Key: ZKKFHBDYTOSSFW-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one, commonly known as TBQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TBQ belongs to the class of quinazolines, which are known for their diverse biological activities. In

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of derivatives related to "2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one" often involves innovative methodologies that enable the creation of complex molecules. For instance, the synthesis of 4H-chromene-2-carboxylic acid ester derivatives, which are structurally related to dihydroquinazolinones, involves condensation and cyclodehydration processes. These synthetic routes are crucial for the development of antitumor antibiotics and provide a foundation for structural-activity relationship studies (Li et al., 2013). Similarly, the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives via a one-pot, three-component reaction highlights the efficiency of using silica-bonded N-propylsulfamic acid as a recyclable catalyst (Niknam et al., 2011).

Antitumor Activity

The evaluation of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines for potential antitumor activity demonstrates the therapeutic relevance of compounds structurally similar to "2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one". Compounds exhibiting significant cytotoxicity against tumor cell lines highlight the potential of these molecules in cancer treatment (Houlihan et al., 1995).

Novel Synthetic Routes and Applications

The development of novel synthetic routes, such as the cyclopalladation of oxazolines, showcases the versatility of related compounds in creating complex molecular structures. This methodology, leading to the formation of exo-palladacycles, exemplifies the potential of these compounds in organometallic chemistry and catalysis (Keuseman et al., 2005). Additionally, the synthesis of phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives in water underscores the move towards more eco-friendly and efficient synthetic processes, highlighting the adaptability of these compounds to green chemistry principles (Ramesh et al., 2012).

properties

IUPAC Name

2-(4-tert-butylphenyl)-2,3-dihydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-18(2,3)13-10-8-12(9-11-13)16-19-15-7-5-4-6-14(15)17(21)20-16/h4-11,16,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKFHBDYTOSSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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